![molecular formula C22H28N6 B5568796 1-benzyl-4-(4-cyclohexyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5568796.png)
1-benzyl-4-(4-cyclohexyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
The compound “1-benzyl-4-(4-cyclohexyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine” is a complex organic molecule that contains several functional groups, including a benzyl group, a cyclohexyl group, a piperazine ring, and a pyrazolo[3,4-d]pyrimidine moiety .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring system . The exact structure would depend on the specific locations of these groups within the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a piperazine ring could potentially make the compound basic, while the presence of a pyrazolo[3,4-d]pyrimidine moiety could potentially make it aromatic .Scientific Research Applications
- Stimulant Properties : BZP acts as a central nervous system stimulant, affecting neurotransmitters like dopamine, norepinephrine, and serotonin. It mimics the effects of traditional stimulant drugs such as cocaine, amphetamine, and methamphetamine .
- Entactogenic Effects : When combined with another piperazine called 1-(3-trifluoromethylphenyl) piperazine (TFMPP), BZP produces entactogenic effects similar to those of MDMA (ecstasy) .
Novel Psychoactive Substance (NPS) and Recreational Use
- In the late 1990s, BZP emerged in New Zealand as a ‘legal alternative’ to MDMA and methamphetamine. It gained popularity as a recreational substance .
- Street names for BZP include “ecstasy,” “pep pills,” “party pills,” and others .
Chemical Synthesis and Intermediates
- BZP derivatives, such as 1-(3-chlorophenyl) piperazine (mCPP), have been used as intermediates in the synthesis of antidepressant drugs like trazodone and nefazodone .
Legal Status and Control Measures
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-benzyl-4-(4-cyclohexylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6/c1-3-7-18(8-4-1)16-28-22-20(15-25-28)21(23-17-24-22)27-13-11-26(12-14-27)19-9-5-2-6-10-19/h1,3-4,7-8,15,17,19H,2,5-6,9-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHIJLAGDVKPKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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